molecular formula C16H12O5 B1607739 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid CAS No. 303016-29-7

2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid

Cat. No.: B1607739
CAS No.: 303016-29-7
M. Wt: 284.26 g/mol
InChI Key: HWXAMSOIQRTWTO-UHFFFAOYSA-N
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Description

2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is a chemical compound with the molecular formula C16H12O5 and a molecular weight of 284.27 g/mol . This compound is known for its unique structure, which includes a benzo[c]chromene moiety linked to a propanoic acid group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid typically involves the reaction of 6-oxo-6H-benzo[c]chromene with propanoic acid derivatives under specific conditions. One common method involves the use of O-benzylated phenols through a C-H sulfenylation/radical cyclization sequence . This process starts with the formation of an aryl radical, which then undergoes cyclization and subsequent ring expansion to yield the desired tricyclic system.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using optimized reaction conditions and catalysts to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid is unique due to its specific structure and the presence of both a benzo[c]chromene moiety and a propanoic acid group. This combination imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Properties

IUPAC Name

2-(6-oxobenzo[c]chromen-3-yl)oxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O5/c1-9(15(17)18)20-10-6-7-12-11-4-2-3-5-13(11)16(19)21-14(12)8-10/h2-9H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWXAMSOIQRTWTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC1=CC2=C(C=C1)C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378160
Record name BAS 00872371
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303016-29-7
Record name BAS 00872371
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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